molecular formula C11H14O B8391253 (S)-4-Phenylpentan-2-one

(S)-4-Phenylpentan-2-one

Cat. No.: B8391253
M. Wt: 162.23 g/mol
InChI Key: SYOVWIRLZABVDO-VIFPVBQESA-N
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Description

(S)-4-Phenylpentan-2-one is an organic compound with the molecular formula C11H14O. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) designation indicates the specific stereoisomer. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-4-Phenylpentan-2-one can be synthesized through several methods. One common approach involves the asymmetric reduction of 4-phenyl-2-pentanone using chiral catalysts. Another method includes the enantioselective hydrogenation of 4-phenyl-2-pentenoic acid derivatives.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure the production of the desired stereoisomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Phenylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products:

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

(S)-4-Phenylpentan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-4-Phenylpentan-2-one involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which are facilitated by the compound’s functional groups.

Comparison with Similar Compounds

    4-Phenyl-2-butanone: Similar structure but with a shorter carbon chain.

    4-Phenyl-2-hexanone: Similar structure but with a longer carbon chain.

    4-Phenyl-2-pentanol: The alcohol derivative of 4-Phenyl-2-pentanone.

Uniqueness: (S)-4-Phenylpentan-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and in the production of enantiomerically pure pharmaceuticals.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(4S)-4-phenylpentan-2-one

InChI

InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m0/s1

InChI Key

SYOVWIRLZABVDO-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CC(=O)C)C1=CC=CC=C1

Canonical SMILES

CC(CC(=O)C)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.6 M Methyl lithium (22.8 mL, 36.5 mmol) was added over 1 hour to a stirring 0° C. solution of 3-Phenylbutyric acid (1.8298 g, 11.14 mmol) in dry Et2O (56 mL, 0.2 M): The ice bath was removed, and the reaction was allowed to stir at room temperature for 2⅔ additional hours. Another 0.8 mL MeLi (1.12 mmol, 0.10 equiv) was added, and the reaction was stirred for another 30 minutes. The reaction was then poured into rapidly stirring ice water containing aq. HCl. The organic layer was removed, washed with NaHCO3 and brine, then dried with Na2SO4, filtered and concentrated to achieve pure 55 (1.2324 g, 68.2%): 1H (CDCl3, 400 MHz): δ 7.30 (2H, t, J=7.3 Hz), 7.22 (2H, d, J=7.3 Hz), 7.20 (2H, t, J=7.3 Hz), 3.37-3.27 (1H, m), 2.76 (1H, dd, J=16.1, 6.3 Hz), 2.66 (1H, dd, J=16.1, 7.8 Hz), 2.05 (3H, s), 1.28 (3H, d, J=7.3 Hz) ppm. 13C (CDCl3, 100 MHz): δ 208.01, 146.42, 128.80, 127.03, 126.57, 52.16, 35.67, 30.77, 22.28 ppm. DEPT (CDCl3, 100 MHz): CH3 carbons: 30.77, 22.28; CH2 carbons: 52.16; CH carbons: 128.80, 127.03, 126.57, 35.67 ppm. HPLC: 10.017 min. (Note: SM has HPLC retention time of 9.041 min.)
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22.8 mL
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1.8298 g
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56 mL
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Synthesis routes and methods II

Procedure details

143 mg of CuBr is added to 1.46 g (10 mmol) of cis/trans-benzylideneacetone (3-phenyl-but-3-en-2-one) in 20 ml of absolute dioxane. 9.4 ml (11 mmol) of a 10% solution of trimethyl aluminum in toluene is added to the reaction at room temperature under nitrogen atmosphere and, after completion of the addition, stirred for 10 minutes at 22° C. For hydrolysis of the reaction solution, 1 ml of water dissolved in 5 ml of dioxane is carefully added to the reaction. It is stirred for 10 minutes more and the inorganic precipitate filtered off with dioxane is washed again. The dioxane solution is concentrated by evaporation on a rotary evaporator and the residue is chromatographed on silica gel with ethyl acetate/hexane as eluent. After concentration by evaporation of the fractions, 1.21 g of 4-phenyl-pentan-2-one (75% of theory) is obtained a colorless liquid.
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CuBr
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